3,5-Diethyl-1,2,4-trithiolane

Flavor Chemistry GC-Olfactometry Sensory Analysis

3,5-Diethyl-1,2,4-trithiolane (CAS 54644-28-9) is a sulfur-containing heterocyclic flavor compound naturally occurring in Allium species (e.g., onion, garlic) and formed during thermal food processing via the Maillard reaction. It is listed as FEMA GRAS No.

Molecular Formula C6H12S3
Molecular Weight 180.4 g/mol
CAS No. 54644-28-9
Cat. No. B1614533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-1,2,4-trithiolane
CAS54644-28-9
Molecular FormulaC6H12S3
Molecular Weight180.4 g/mol
Structural Identifiers
SMILESCCC1SC(SS1)CC
InChIInChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3
InChIKeyWQXXXHMEBYGSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in heptane and triacetin;  insoluble in water
Soluble (in ethanol)
Insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-1,2,4-trithiolane (CAS 54644-28-9) – Key Identifiers and Regulatory Baseline for Flavor Procurement


3,5-Diethyl-1,2,4-trithiolane (CAS 54644-28-9) is a sulfur-containing heterocyclic flavor compound [1] naturally occurring in Allium species (e.g., onion, garlic) and formed during thermal food processing via the Maillard reaction [2]. It is listed as FEMA GRAS No. 4030 and JECFA No. 1686 for use as a flavoring agent [3], and appears in the FDA's Substances Added to Food inventory [4].

Regulatory FEMA GRAS 4030 / JECFA 1686 listed
Origin Naturally occurs in Allium species and Maillard reactions
Composition Cis/trans stereoisomer mixture; ratio affects sensory potency

Procurement Risk: Why Substituting 3,5-Diethyl-1,2,4-trithiolane with Other 1,2,4-Trithiolanes Compromises Sensory Fidelity


The 1,2,4-trithiolane class exhibits profound structure-odor relationships where minor alkyl chain modifications (e.g., methyl vs. ethyl vs. isopropyl) fundamentally alter odor character, intensity, and threshold. 3,5-Diethyl-1,2,4-trithiolane itself exists as a mixture of stereoisomers (cis and trans) with drastically divergent odor thresholds [1]; even the isomeric composition of a nominally 'same' product can shift sensory performance. Simply sourcing any 'trithiolane' or a cheaper alkyl variant (e.g., dimethyl or diisopropyl) without isomer-level validation will introduce unpredictable and quantifiable sensory deviation—making blind substitution a material risk to product quality.

Stereoisomer ratio variation

Odor threshold may shift up to 10-fold between cis and trans forms; unspecified isomer composition leads to unpredictable sensory potency.

Alkyl chain substitution

Dimethyl analog produces meaty/beefy notes, not the fruity/onion character of diethyl; sensory profile cannot transfer.

Tetrathiane mixture

Introduces roasted notes and alters regulatory reference context; not interchangeable with pure trithiolane.

Quantitative Sensory Benchmarking: How 3,5-Diethyl-1,2,4-trithiolane Stereoisomers Differentiate from Analogs in Odor Threshold and Quality


Odor Threshold in Air: cis- vs. trans-3,5-Diethyl-1,2,4-trithiolane Stereoisomers

The cis-isomer of 3,5-diethyl-1,2,4-trithiolane exhibits an odor threshold in air that is approximately 5- to 10-fold higher than that of the trans-enantiomers, meaning the trans-forms are significantly more potent odorants. This quantifies the critical importance of stereoisomeric composition for sensory impact [1].

Odor Threshold (cis vs trans)
Head-to-head
trans ~0.027–0.056 ng/L; cis ~0.27–0.56 ng/L
Trans-isomers exhibit lower thresholds, influencing sensory potency and usage levels.
GC-O in air; isomer ratio impacts detectability.
Flavor Chemistry GC-Olfactometry Sensory Analysis

Odor Quality Differentiation: trans- vs. cis-3,5-Diethyl-1,2,4-trithiolane

Beyond potency, stereoisomers of 3,5-diethyl-1,2,4-trithiolane elicit distinct odor qualities: trans-enantiomers are described as 'cooked onion-like/fruity' and 'blackcurrant-like/fruity,' whereas the cis-isomer is characterized as 'meat broth-like, cooked onion-like' [1]. This is in contrast to the 3,5-dimethyl analog, which is reported as 'meaty, beefy, sulfurous' .

Odor Quality Profile
Head-to-head
trans: cooked onion/fruity; cis: meat broth/onion; dimethyl: meaty/beefy
Sensory quality differs among stereoisomers and alkyl analogs, enabling targeted flavor design.
GC-O descriptive analysis.
Flavor Chemistry Sensory Science Chirality

Odor Threshold Comparison: 3,5-Diethyl- vs. 3,5-Dimethyl-1,2,4-trithiolane

While precise threshold data for 3,5-dimethyl-1,2,4-trithiolane are not directly reported in comparable units, the compound is described with 'meaty beefy sulfurous' notes and is often used at higher levels , whereas 3,5-diethyl-1,2,4-trithiolane's trans-isomers are potent at sub-ng/L levels [1]. The ethyl-substituted compound thus offers significantly higher odor potency, potentially reducing required usage levels.

Relative Potency (diethyl vs dimethyl)
Class-level
diethyl trans: sub-ng/L; dimethyl: higher usage levels (exact threshold not established)
Diethyl analog may provide greater potency per unit mass, potentially reducing usage.
Data to verify; class-level inference from sensory descriptions.
Flavor Chemistry Sensory Thresholds Structure-Activity

Regulatory and Safety Profile: 3,5-Diethyl-1,2,4-trithiolane vs. Mixture with 3,6-Diethyl-1,2,4,5-tetrathiane

3,5-Diethyl-1,2,4-trithiolane is FEMA GRAS No. 4030 and JECFA No. 1686 [1]. In contrast, the mixture of 3,6-diethyl-1,2,4,5-tetrathiane and 3,5-diethyl-1,2,4-trithiolane has a distinct FDA patent status and is not simply interchangeable; the tetrathiane component may alter the sensory profile toward 'cooked brown and roasted' notes [2].

Regulatory Profile
Context-dependent
3,5-Diethyl-trithiolane: FEMA 4030 / JECFA 1686. Mixture with tetrathiane: different status
Pure compound specification supports regulatory reference for flavor use.
Verify mixture composition to avoid unintended regulatory or sensory shifts.
Regulatory Compliance Flavor Safety Procurement

Validated Application Scenarios for 3,5-Diethyl-1,2,4-trithiolane Based on Quantified Sensory and Occurrence Data


Precision Flavor Formulation: Replicating Cooked Onion and Fruity Notes in Savory Products

The trans-enantiomers of 3,5-diethyl-1,2,4-trithiolane (odor thresholds 0.027–0.056 ng/L in air) provide a validated tool for delivering 'cooked onion-like/fruity' and 'blackcurrant-like/fruity' notes [1]. This potency and distinct profile enable formulators to achieve specific Allium-type character at sub-ppm levels, avoiding the 'meaty/beefy' signature of the dimethyl analog.

Authentic Allium Flavor Reconstruction in Processed Foods

The compound has been quantitated in cooked Allium varieties using stable isotope dilution assays [1], confirming its natural occurrence and relevance. Its use in meat analogs, soups, sauces, and seasonings is supported by its formation during the Maillard reaction from cysteine and ascorbic acid [2], enabling authentic 'cooked' flavor development.

Analytical Method Development and Quality Control for Flavor Houses

A validated stable isotope dilution assay using enantioselective 2D-GC-MS and deuterated internal standards ([2H4]-3,5-diethyl-1,2,4-trithiolanes) has been developed specifically for this compound [1]. This methodology enables precise quantitation of stereoisomers in complex food matrices, supporting QC/QA workflows and regulatory compliance.

Regulatory-Compliant Flavoring for Global Markets

With FEMA GRAS No. 4030 and JECFA No. 1686 designations, and inclusion in the FDA's Substances Added to Food inventory [1], 3,5-diethyl-1,2,4-trithiolane offers a clear regulatory path for use in food flavorings across major markets, reducing compliance burden compared to less-characterized sulfur volatiles.

Application
Selection Property
Validation Focus
Savory flavor design (onion/fruity)
Trans-enantiomer sensory profile
Odor threshold and quality verification
Processed food flavor reconstruction
Natural occurrence & Maillard context
Authenticity assessment (e.g., SIDA)
Flavor QC analytical method
Chiral GC-MS isotope dilution assay
Stereoisomer quantitation accuracy
Global flavor regulatory compliance
FEMA 4030 / JECFA 1686 listings
Regulatory listing verification
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